molecular formula C14H20ClNO2 B1325517 Octyl 2-chloroisonicotinate CAS No. 898784-94-6

Octyl 2-chloroisonicotinate

Cat. No. B1325517
M. Wt: 269.77 g/mol
InChI Key: MAINPQGFQVXXBP-UHFFFAOYSA-N
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Description

Octyl 2-chloroisonicotinate is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . It is used in various scientific research and industrial applications.


Molecular Structure Analysis

The molecular structure of Octyl 2-chloroisonicotinate consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Relevant Papers Several papers were found during the search, including a study on the stability of Octyl Nicotinate in aqueous solutions , a study on the synthesis of Octyl Octanoate using lipase , and a study on the healing effects of an Octyl-2-Cyanoacrylate formulation . These papers provide valuable insights into the properties and potential applications of Octyl 2-chloroisonicotinate and similar compounds.

Scientific Research Applications

1. Use in Facial Plastic Surgery

Octyl-2-cyanoacrylate, a derivative related to Octyl 2-Chloroisonicotinate, has been used for skin closure in facial plastic surgery. This compound offers strength and pliability, making it an effective alternative to sutures for wound closure. It significantly reduces the time required for epidermis closure and has shown to provide superior cosmetic outcomes compared to traditional sutures, without instances of wound dehiscence, hematoma, or infection (Toriumi et al., 1998).

2. Electroreduction Studies

Research into the electroreduction of 2-chloroisonicotinic acid, closely related to Octyl 2-Chloroisonicotinate, has been conducted. This study focused on the dissociation constants of the acid and proposed a mechanism for its electrochemical reduction, which involves multiple electron transfers and chemical steps (Montoya & Mellado, 2008).

3. Synthesis in the Perfume Industry

Octyl formate, structurally similar to Octyl 2-Chloroisonicotinate, is utilized in the perfume industry. Its synthesis through immobilized enzyme-mediated esterification has been researched to develop more environmentally friendly production methods. This process achieved high conversion rates and demonstrated the potential for reusing the enzyme, Novozym 435, in this synthesis (Baek et al., 2020).

4. Polymer Studies

The compound poly(octyl-thiophene), which contains the octyl group present in Octyl 2-Chloroisonicotinate, has been studied under high pressure using synchrotron X-rays. This research provides insights into the material's compressibility and spectral behavior, relevant for applications in material science and engineering (Samuelsen et al., 1999).

properties

IUPAC Name

octyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-14(17)12-8-9-16-13(15)11-12/h8-9,11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAINPQGFQVXXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642148
Record name Octyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 2-chloroisonicotinate

CAS RN

898784-94-6
Record name Octyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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